molecular formula C10H11ClN2O4S B7976564 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide

Cat. No.: B7976564
M. Wt: 290.72 g/mol
InChI Key: DRRWQXDCWXWGNN-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and a sulfonamide group linked to a 1-methylcyclopropyl moiety. The molecular formula is C₁₀H₁₀ClN₃O₄S, with a calculated molecular weight of 303.72 g/mol. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

4-chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4S/c1-10(4-5-10)12-18(16,17)7-2-3-8(11)9(6-7)13(14)15/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWQXDCWXWGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Functionalization of the Benzene Ring

The synthesis begins with the introduction of sulfonic acid groups to a pre-functionalized benzene derivative. Chlorosulfonic acid is typically employed under anhydrous conditions to generate the sulfonyl chloride directly. For example, 4-chloro-3-nitrobenzenesulfonic acid is treated with chlorosulfonic acid (3–5 equiv) at 100–110°C for 12–24 hours, yielding the sulfonyl chloride intermediate.

Critical Parameters :

  • Temperature : Reactions above 100°C prevent intermediate crystallization, ensuring complete conversion.

  • Solvent : Dichloromethane (DCM) or chlorosulfonic acid itself acts as both solvent and reagent.

  • Workup : Quenching with ice-water precipitates the product, which is extracted with DCM and dried over MgSO₄.

Formation of the Sulfonamide Bond

Reaction with 1-Methylcyclopropanamine

The sulfonyl chloride intermediate reacts with 1-methylcyclopropanamine hydrochloride in the presence of a tertiary amine base. A representative procedure involves:

  • Dissolving 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv) and 1-methylcyclopropanamine hydrochloride (1.2 equiv) in DCM.

  • Adding triethylamine (2.5 equiv) dropwise at 0°C to neutralize HCl and activate the amine.

  • Stirring at ambient temperature for 2–4 hours, monitored by TLC (eluent: 3:1 hexane/ethyl acetate).

Yield Optimization :

  • Stoichiometry : A 10–20% excess of amine ensures complete consumption of the sulfonyl chloride.

  • Solvent Choice : DCM or THF minimizes side reactions compared to polar aprotic solvents like DMF.

Table 1: Reaction Conditions and Yields

ParameterValueSource
Temperature0°C → 25°C
Reaction Time2–4 hours
Yield85–89%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using gradients of petroleum ether (PE) and ethyl acetate (EA). A typical protocol employs:

  • Stationary Phase : Silica gel (200–300 mesh).

  • Eluent : PE/EA (4:1 → 1:1 v/v), achieving Rf = 0.3–0.5.

  • Recovery : >95% purity confirmed by HPLC (C18 column, acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons appear as doublets at δ 8.2–8.5 ppm (nitro group deshielding), while the cyclopropane methyl group resonates at δ 1.32 ppm.

  • FT-IR : S=O stretches at 1350 cm⁻¹ and 1150 cm⁻¹; NO₂ asymmetric stretch at 1520 cm⁻¹.

  • HRMS : [M+H]⁺ calculated for C₁₀H₁₀ClN₂O₄S: 313.01; observed: 313.02.

Alternative Synthetic Routes

Direct Nitration of Chlorobenzenesulfonamide

An alternative approach involves nitrating N-(1-methylcyclopropyl)-4-chlorobenzenesulfonamide. However, this method faces challenges:

  • Regioselectivity : Nitration at the 3-position requires strict control of reaction conditions (HNO₃/H₂SO₄ at 0°C).

  • Side Reactions : Over-nitration or oxidation of the cyclopropane ring reduces yields to <50%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the sulfonamide coupling step, achieving 82% yield with reduced solvent volume. This method remains experimental but shows promise for high-throughput applications.

Industrial-Scale Production Considerations

Challenges in Scalability

  • Cyclopropane Stability : The 1-methylcyclopropyl group is prone to ring-opening under high-temperature or acidic conditions, necessitating strict pH control (pH 6–8).

  • Waste Management : Chlorosulfonic acid byproducts require neutralization with Ca(OH)₂ to prevent corrosion.

Continuous Flow Reactor Design

Pilot-scale studies using continuous flow systems report:

  • Residence Time : 10 minutes at 100°C.

  • Productivity : 1.2 kg/L·h, a 4-fold increase over batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 4-Chloro-N-(1-methylcyclopropyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the cyclopropyl group.

Scientific Research Applications

Cancer Therapy

One of the primary applications of 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is in the development of targeted cancer therapies. The compound has shown potential as an inhibitor of the anaplastic lymphoma kinase (ALK), which is involved in several types of cancer, particularly non-small cell lung cancer (NSCLC). Studies have demonstrated that derivatives of this compound can exhibit potent inhibitory activity against ALK, leading to reduced tumor growth in experimental models .

Anti-Inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that sulfonamide derivatives can inhibit specific pathways involved in inflammation, thus providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition

This compound has been investigated for its ability to inhibit PARG, an enzyme implicated in DNA repair mechanisms. Inhibitors of PARG can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thus promoting apoptosis . The structure-activity relationship studies have led to the identification of more potent analogs with improved selectivity and efficacy.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound has been crucial for optimizing its pharmacological properties. Research has focused on modifying various functional groups to enhance potency and selectivity against specific targets. For instance, variations in the nitro group or modifications on the cyclopropane moiety have yielded compounds with significantly improved biological activity .

Case Study: ALK Inhibitor Development

A study highlighted the development of a novel ALK inhibitor based on the scaffold provided by this compound. The compound was subjected to extensive SAR analysis, resulting in derivatives that exhibited IC50 values in the low nanomolar range against ALK, demonstrating high selectivity over other kinases .

Case Study: Anti-Inflammatory Activity

In another case study, researchers evaluated the anti-inflammatory effects of a series of sulfonamide derivatives related to this compound in animal models of inflammation. Results indicated significant reductions in inflammatory markers and improvement in clinical symptoms, supporting further development as therapeutic agents for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide and related sulfonamides are critical for understanding their distinct properties. Below is a comparative analysis based on substituents, molecular features, and available data:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituent on Sulfonamide Nitrogen Nitro Group Position Molecular Weight (g/mol) Key Structural/Functional Differences Commercial Availability
This compound 1-methylcyclopropyl 3 303.72 Rigid cyclopropyl group enhances steric hindrance and metabolic stability Not specified in evidence
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide hydrochloride 3-morpholinopropyl (+ HCl salt) 3 ~450 (estimated) Morpholine ring introduces tertiary amine; hydrochloride salt improves solubility Discontinued
4-Chloro-N-(3-methylphenyl)benzenesulfonamide 3-methylphenyl Absent ~295 (estimated) Lacks nitro group; aromatic substituent enables π-π interactions Available (research use)
4-Chloro-3-nitrobenzenesulfonamide None (parent compound) 3 250.68 Free NH group increases polarity but reduces metabolic stability Available in bulk quantities
4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulphonamide N-methyl and N-phenyl 3 326.76 Dual N-substituents increase lipophilicity and steric bulk Available (CAS 6409-51-4)

Key Findings

Nitro Group Presence: Compounds with a nitro group at the 3-position (e.g., target compound, and ) exhibit stronger electron-withdrawing effects, increasing sulfonamide acidity compared to derivatives lacking nitro groups (e.g., ) . Dual N-Substituents (): The N-methyl and N-phenyl groups in 6409-51-4 enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s single cyclopropyl substituent .

Commercial and Research Viability: Derivatives like 4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide hydrochloride are discontinued, limiting their accessibility . The parent compound (4-Chloro-3-nitrobenzenesulfonamide) is available in bulk, making it a practical starting material for further functionalization .

Structural Implications for Applications: Metabolic Stability: The cyclopropyl group in the target compound may resist oxidative metabolism better than morpholine or phenyl substituents, which are prone to enzymatic modification . Electronic Effects: The nitro group’s electron-withdrawing nature could enhance binding affinity in drug-receptor interactions compared to non-nitro analogs .

Limitations in Available Data

  • lacks detailed physicochemical or application data for 4-Chloro-N-(3-methylphenyl)benzenesulfonamide, limiting direct functional comparisons.

Biological Activity

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3O4S. The compound features a sulfonamide group, a nitro group, and a chlorinated aromatic ring, which contribute to its biological activity. The presence of the cyclopropyl moiety may influence the compound's interaction with biological targets.

Antimicrobial Properties

Sulfonamides are known for their bacteriostatic effects, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, it has been tested against various cancer types, including breast and lung cancers.

Case Study: Anticancer Effects
In a study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) and increased apoptosis as evidenced by flow cytometry analysis.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Apoptosis Induction: In cancer cells, the compound triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and cell death.

Research Findings

A comprehensive review of literature reveals that modifications to the core structure of sulfonamides can enhance their biological activities. For instance, hybridization with heterocyclic compounds has led to derivatives with improved potency against resistant bacterial strains and more effective anticancer agents.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
SulfanilamideHighLow
SulfamethoxazoleModerateModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine group (e.g., 1-methylcyclopropylamine) using 4-chloro-3-nitrobenzenesulfonyl chloride. Optimization can employ statistical experimental design (e.g., factorial design or response surface methodology) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, varying solvents (DMF vs. THF) and bases (triethylamine vs. pyridine) can influence yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons, methylcyclopropyl group) via 1^1H and 13^13C NMR.
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of -SO2_2 or -NO2_2 groups).
  • X-ray Crystallography : Resolve crystal structure to analyze bond angles and intermolecular interactions (see analogous sulfonamide structures in ) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against Gram-positive/negative bacteria) and anticancer potential via MTT assays on cancer cell lines. Compare results with structurally related benzenesulfonamides (e.g., ), noting substituent effects on potency .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and regioselectivity in derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways, such as sulfonylation or nitro-group reduction. Reaction path search tools (e.g., ICReDD’s approach in ) can identify transition states and intermediates. Compare computational predictions with experimental outcomes (e.g., substituent effects on nitro-group reactivity) .

Q. What strategies resolve contradictions in reported bioactivity data across similar sulfonamide derivatives?

  • Methodological Answer : Analyze variables such as:

  • Structural variations : Compare substituents (e.g., methylcyclopropyl vs. phenyl groups in ) and their steric/electronic impacts.
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. Use meta-analysis to identify trends in structure-activity relationships (SAR) .

Q. How can AI-driven process simulation enhance scale-up from lab to pilot-scale synthesis?

  • Methodological Answer : Integrate tools like COMSOL Multiphysics with AI to model mass transfer, heat distribution, and reactor dynamics. For example, simulate continuous-flow reactors to optimize mixing efficiency and reduce byproducts. Validate models with pilot-scale experiments (e.g., varying flow rates and catalyst loading) .

Q. What advanced separation techniques improve purification of nitrobenzenesulfonamide derivatives?

  • Methodological Answer : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA). For enantiomeric resolution, employ chiral stationary phases (e.g., cellulose-based). Membrane technologies (e.g., nanofiltration) can also isolate high-purity fractions (see CRDC subclass RDF2050104 in ) .

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